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Compound of Interest

Compound Name: 5-Phenyl-1H-tetrazole

Cat. No.: B099889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of sartans that

feature a tetrazole moiety. The methodologies outlined are based on established literature

procedures and are intended to serve as a comprehensive guide for researchers in the field of

medicinal chemistry and drug development.

Introduction
Sartans, a class of angiotensin II receptor blockers (ARBs), are widely used in the treatment of

hypertension and other cardiovascular diseases. A key structural feature of many potent

sartans, including losartan, valsartan, and candesartan, is the presence of a tetrazole ring. This

acidic heterocycle is a bioisostere of a carboxylic acid group and plays a crucial role in the

binding of these drugs to the AT1 receptor. The synthesis of these complex molecules typically

involves a multi-step sequence, with the formation of the biphenyl scaffold and the construction

of the tetrazole ring being the most critical transformations. This application note details reliable

and reproducible protocols for the synthesis of these important pharmaceutical agents.

General Synthetic Strategies
The synthesis of tetrazole-containing sartans generally follows a convergent approach. The key

steps involve:
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Formation of a biphenyl or a related biaryl core: This is often achieved through transition

metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling.

Introduction of the imidazole or other heterocyclic moiety: This is typically accomplished by

alkylation of the appropriate heterocyclic precursor with a reactive benzyl halide derivative of

the biphenyl core.

Formation of the tetrazole ring: The tetrazole moiety is most commonly synthesized from a

nitrile precursor via a [2+3] cycloaddition reaction with an azide source.

Protection and deprotection of the tetrazole ring: To avoid side reactions in subsequent

steps, the acidic proton of the tetrazole ring is often protected, for instance with a trityl group,

which is then removed in the final step of the synthesis.

Experimental Protocols
Synthesis of Losartan
The synthesis of losartan is a well-established process. A common route involves the Suzuki

coupling of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with a suitable boronic acid

derivative, followed by the formation of the tetrazole ring. More recent, greener approaches

avoid the use of hazardous organotin reagents for the tetrazole formation.[1][2][3]

Protocol: A Greener Approach to Losartan Synthesis[2]

Step 1: Suzuki-Miyaura Coupling to form 2-(p-tolyl)benzonitrile

To a solution of 2-bromobenzonitrile and 4-methylphenylboronic acid in a 1:1 mixture of

acetone and water, add potassium carbonate.

Add a palladium nanoparticle (PdNP) catalyst.

Stir the reaction mixture at 35°C for 24 hours.

After completion of the reaction, extract the product with an organic solvent, dry the organic

layer, and concentrate under reduced pressure to obtain the biaryl intermediate.

Step 2: Benzylic Bromination
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Dissolve the 2-(p-tolyl)benzonitrile intermediate in acetonitrile.

Add N-bromosuccinimide (NBS).

Irradiate the mixture with a 9W LED lamp at 70°C for 2 hours.

Upon completion, cool the reaction mixture and isolate the brominated product.

Step 3: Imidazole Coupling

React the brominated intermediate with 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in the

presence of a base such as potassium carbonate in ethanol at 45°C for 24 hours.

Step 4: Reduction of the Aldehyde

Reduce the aldehyde group of the coupled product using sodium borohydride in methanol.

Step 5: Tetrazole Formation

To the nitrile precursor in n-butanol, add sodium azide and zinc bromide.

Heat the reaction mixture to 100°C for 48 hours.

After the reaction is complete, cool the mixture and acidify to precipitate losartan.

The crude product can be purified by recrystallization.

Synthesis of Valsartan
The synthesis of valsartan typically involves the alkylation of L-valine methyl ester, followed by

acylation, and subsequent formation of the biphenyl tetrazole moiety.[4][5]

Protocol: Synthesis of Valsartan via Negishi Coupling[5]

Step 1: Synthesis of Methyl N-pentanoyl-L-valinate

To a suspension of L-valine methyl ester hydrochloride in dichloromethane, add triethylamine

at 0°C.
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Add valeryl chloride and stir the mixture at 25°C for 1 hour.

After the reaction, add water and separate the organic layer.

Concentrate the organic layer to obtain the product.

Step 2: N-Alkylation

To a solution of methyl N-pentanoyl-L-valinate and 1-bromo-4-(bromomethyl)benzene in

tetrahydrofuran, add a 60% dispersion of sodium hydride in mineral oil.

Reflux the reaction mixture for 1 hour.

After cooling, dilute with ether and wash with saturated aqueous ammonium chloride and

water.

Dry the organic layer and concentrate it. Purify the residue by silica gel chromatography.

Step 3: Negishi Coupling and Deprotection

In a separate flask, perform an ortho-metalation of 5-phenyl-1-trityl-1H-tetrazole with n-

butyllithium at 25°C, followed by treatment with zinc chloride at -20°C to form the organozinc

reagent.

Couple the organozinc reagent with the N-alkylated product from Step 2 in the presence of a

palladium catalyst (e.g., palladium acetate) and a suitable ligand (e.g., Q-phos) in

tetrahydrofuran at 75°C.[5]

Hydrolyze the resulting trityl-protected valsartan methyl ester with 3 N sodium hydroxide in

methanol to yield valsartan.[5]

Synthesis of Candesartan Cilexetil
The synthesis of candesartan often involves the construction of the benzimidazole core,

followed by alkylation with a cyanobiphenyl moiety and subsequent tetrazole formation.[6][7][8]

Protocol: Synthesis of Candesartan from Cyano Intermediate[6]
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Step 1: Tetrazole Formation

Dissolve ethyl 1-[(2'-cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-7-benzimidazolecarboxylate in

N,N-dimethylformamide (DMF).

Add sodium azide (NaN₃) and zinc chloride (ZnCl₂).

Heat the reaction mixture to 160°C for 30 hours.[6]

After cooling to room temperature, remove the DMF under reduced pressure.

Add water and wash with toluene.

Adjust the pH of the aqueous layer to 7 with 1N HCl to precipitate the product.

Recrystallize the crude product from methanol to obtain pure candesartan.

Data Presentation
The following tables summarize typical yields for the key reaction steps in the synthesis of

various sartans. Please note that yields can vary depending on the specific reaction conditions

and scale.

Table 1: Representative Yields in Losartan Synthesis

Step Reaction Reagents Yield (%) Reference

1
Suzuki-Miyaura

Coupling
PdNPs, K₂CO₃ 98 [2]

2
Benzylic

Bromination
NBS, LED light 72 [2]

5
Tetrazole

Formation
NaN₃, ZnBr₂ - [2]

- Overall Yield - 27 [3]

Table 2: Representative Yields in Valsartan Synthesis
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Step Reaction Reagents Yield (%) Reference

1 Acylation
Valeryl chloride,

Et₃N
95 [5]

2 N-Alkylation NaH 70 [5]

3 Negishi Coupling
Pd(OAc)₂, Q-

phos
80 [5]

- Overall Yield - 54 [4]

Table 3: Representative Yields in Candesartan Synthesis

Step Reaction Reagents Yield (%) Reference

1
Tetrazole

Formation
NaN₃, ZnCl₂ 67.1 [6]

Mandatory Visualization
The following diagrams illustrate the general synthetic workflow and a detailed reaction scheme

for the synthesis of tetrazole-containing sartans.
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General Synthetic Workflow for Tetrazole-Containing Sartans

Aryl Halide / Boronic Acid

Biaryl Precursor

Suzuki / Negishi Coupling

Nitrile-Functionalized Biaryl

Functional Group Interconversion

Coupled Heterocycle-Biaryl Nitrile

Heterocycle Precursor

Alkylation

Tetrazole-Protected Sarta

[2+3] Cycloaddition with Azide (Protection may be needed)

Final Sarta Product

Deprotection
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Synthesis of Losartan via a Greener Route

Starting Materials

Reaction Sequence

Final Product

2-Bromobenzonitrile

Suzuki Coupling
(PdNPs, K₂CO₃)

4-Methylphenylboronic Acid 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde

Imidazole Coupling
(K₂CO₃)

Benzylic Bromination
(NBS, light)

2-(p-tolyl)benzonitrile

Brominated Intermediate

Aldehyde Reduction
(NaBH₄)

Coupled Aldehyde

Tetrazole Formation
(NaN₃, ZnBr₂)

Alcohol Intermediate

Losartan

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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